molecular formula C7H7IO2S B6252046 methyl 4-iodo-5-methylthiophene-2-carboxylate CAS No. 945391-64-0

methyl 4-iodo-5-methylthiophene-2-carboxylate

Cat. No. B6252046
CAS RN: 945391-64-0
M. Wt: 282.1
InChI Key:
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Description

“Methyl 4-iodo-5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7IO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including “methyl 4-iodo-5-methylthiophene-2-carboxylate”, has been a topic of interest in recent scientific literature . Various methods have been employed, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “methyl 4-iodo-5-methylthiophene-2-carboxylate” is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a carboxylate group attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives, including “methyl 4-iodo-5-methylthiophene-2-carboxylate”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . Additionally, they can undergo sequential reactions with lithiated alkoxyallenes and isothiocyanates to produce 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .


Physical And Chemical Properties Analysis

“Methyl 4-iodo-5-methylthiophene-2-carboxylate” is a solid compound . Its molecular weight is 282.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Future Directions

Thiophene derivatives, including “methyl 4-iodo-5-methylthiophene-2-carboxylate”, continue to be a subject of interest in scientific research due to their potential biological activities and applications in material science . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-iodo-5-methylthiophene-2-carboxylate involves the introduction of an iodine atom and a methylthio group onto a thiophene ring, followed by carboxylation and esterification reactions.", "Starting Materials": [ "Thiophene", "Methyl iodide", "Sodium hydride", "Sodium methoxide", "Carbon dioxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Thiophene is treated with methyl iodide and sodium hydride to introduce a methylthio group onto the thiophene ring.", "The resulting product is then reacted with sodium methoxide and iodine to introduce an iodine atom onto the thiophene ring.", "The iodinated product is then treated with carbon dioxide and methanol to introduce a carboxylate group onto the thiophene ring.", "Finally, the carboxylated product is esterified with methanol and diethyl ether to yield methyl 4-iodo-5-methylthiophene-2-carboxylate." ] }

CAS RN

945391-64-0

Product Name

methyl 4-iodo-5-methylthiophene-2-carboxylate

Molecular Formula

C7H7IO2S

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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